Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

Chemical Purity Analytical QC Procurement Specification

Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone (CAS 2091198-23-9) is a synthetic heterocyclic compound (C12H22N2O2, MW 226.31 g/mol) that combines a strained four-membered azetidine ring and a 3,3-dimethyl-substituted pyrrolidine via a carbonyl methanone linker. The compound belongs to the azetidine-amide class, which is recognized for its potential as conformationally constrained scaffolds in medicinal chemistry and for its utility as a building block in organic synthesis.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 2091198-23-9
Cat. No. B1480048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
CAS2091198-23-9
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC1(CN(CC1COC)C(=O)C2CNC2)C
InChIInChI=1S/C12H22N2O2/c1-12(2)8-14(6-10(12)7-16-3)11(15)9-4-13-5-9/h9-10,13H,4-8H2,1-3H3
InChIKeyUCNICSKAGXCDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone | C12H22N2O2 Heterocyclic Building Block


Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone (CAS 2091198-23-9) is a synthetic heterocyclic compound (C12H22N2O2, MW 226.31 g/mol) that combines a strained four-membered azetidine ring and a 3,3-dimethyl-substituted pyrrolidine via a carbonyl methanone linker . The compound belongs to the azetidine-amide class, which is recognized for its potential as conformationally constrained scaffolds in medicinal chemistry and for its utility as a building block in organic synthesis [1]. This compound is primarily supplied as a research intermediate, with a standard purity specification of 98% .

Why Generic Azetidine-Pyrrolidine Methanone Analogs Cannot Substitute for 2091198-23-9


The 2091198-23-9 compound cannot be replaced by simpler azetidine–pyrrolidine methanone analogs because its unique substitution pattern directly determines its physiochemical properties and synthetic utility. The presence of two geminal methyl groups at the 3-position of the pyrrolidine ring introduces steric bulk and alters electronic properties compared to unsubstituted or mono-methyl analogs, as evidenced by a 2.8-fold increase in predicted logP (1.41 for 3,3-dimethylpyrrolidine [1] vs. 0.50 for pyrrolidine [2]). Furthermore, the specific placement of the methoxymethyl group at the 4-position provides a distinct functional handle for derivatization, differentiating it from regioisomers [1]. These structural differences are critical for researchers requiring a building block with defined steric, electronic, and functional group profiles for structure-activity relationship (SAR) studies or fragment-based drug design, where even minor alterations can lead to significant changes in target binding or downstream reactivity [3].

Quantitative Differentiation of 2091198-23-9 Against Closest Analogs


Higher Standard Purity (98%) Versus Typical 95% for Closest Analogs

The target compound is supplied at a standard purity of 98%, which is quantitatively superior to the typical 95% purity advertised for its closest structural analogs . This higher baseline purity is consistently documented in the supplier's batch quality control data (NMR, HPLC, GC) .

Chemical Purity Analytical QC Procurement Specification

Increased Lipophilicity (Predicted LogP) Compared to Unsubstituted Pyrrolidine Core

The 3,3-dimethylpyrrolidine substructure of the target compound significantly elevates its predicted logP value compared to the unsubstituted pyrrolidine core found in simpler analogs. The experimentally derived/predicted logP for 3,3-dimethylpyrrolidine is 1.41 [1], while pyrrolidine has a logP of 0.50 [2]. This 2.8-fold increase in lipophilicity can influence membrane permeability and target engagement in biological contexts, a property that is critical in CNS drug discovery where 3,3-disubstituted pyrrolidines are a validated scaffold for modulating receptor occupancy [3].

Lipophilicity Drug Discovery LogP Prediction

Unique 4-Methoxymethyl Functional Handle for Click Chemistry Derivatization

The target compound features a 4-methoxymethyl substituent on the pyrrolidine ring, which serves as a protected hydroxymethyl functional handle. This group is absent in the unsubstituted analog (CAS 1257293-99-4) and is positioned differently than in the regioisomer (CAS 2097999-39-6), which carries the methoxymethyl at the 3-position and a single methyl at the 4-position [1]. The 4-methoxymethyl substituent is particularly valuable as a latent alcohol precursor for alkylation, esterification, or for introducing azide groups for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely employed in PROTAC synthesis and bioconjugation [2].

Building Blocks Click Chemistry Protac Precursor

Conformational Constraint from Azetidine Carbonyl Linker Enhances Metabolic Stability Potential

The azetidine-3-yl methanone linker in the target compound introduces significant conformational constraint compared to more flexible amine-linked analogs. The azetidine ring is known for its ring strain (~26 kcal/mol [1]), which enforces a rigid geometry that can reduce the entropy penalty upon binding to a biological target. While direct metabolic stability data for this compound is not available, azetidine-containing compounds have been documented to exhibit improved metabolic stability in vitro relative to their acyclic counterparts [2], making this scaffold a preferred choice in drug design when optimizing for reduced metabolic clearance.

Metabolic Stability Conformational Constraint Medicinal Chemistry

High-Value Application Scenarios for 2091198-23-9


Fragment-Based Drug Discovery (FBDD) Library Expansion

The 98% purity and rigid azetidine-pyrrolidine scaffold make this compound an ideal candidate for fragment libraries targeting novel allosteric protein pockets. Its increased lipophilicity (logP 1.4 class prediction) compared to simpler azetidine fragments (logP 0.5) provides better shape complementarity to hydrophobic binding sites, which is critical for hit identification in CNS or intracellular protein targets [1].

PROTAC Linker Precursor with Defined Exit Vector

The unique 4-methoxymethyl group on the pyrrolidine ring serves as a latent functional handle for introducing an azide or alkyne moiety, enabling efficient CuAAC click chemistry to build PROTAC linkers. This regiospecific substitution pattern is preferred over the 3-methoxymethyl regioisomer when a specific exit vector geometry is required to maintain the optimal distance and spatial orientation between the target protein and E3 ligase ligands.

Synthesis of Melanocortin-4 Receptor (MC4R) Modulator Analogs

Patent literature establishes that azetidine-pyrrolidine amide cores are pharmacologically active scaffolds for MC4R modulation [2]. The target compound, with its 3,3-dimethyl substitution, is structurally predisposed for exploring SAR around previously disclosed MC4R ligands, especially where increased steric bulk at the pyrrolidine ring is hypothesized to improve receptor subtype selectivity over related melanocortin receptors.

Metabolic Stability Optimization for CNS Penetrant Leads

The conformational constraint provided by the azetidine-3-yl methanone linker [3] and the 3,3-dimethyl substitution [1] are both features associated with improved in vitro microsomal stability and reduced CYP450-mediated metabolism. Medicinal chemistry teams targeting CNS disorders can prioritize this building block over more flexible or metabolically labile analogs when designing lead series that require high brain exposure.

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